molecular formula C10H10Br2O2 B1206603 Dibromothymoquinone CAS No. 29096-93-3

Dibromothymoquinone

Cat. No.: B1206603
CAS No.: 29096-93-3
M. Wt: 321.99 g/mol
InChI Key: GHHZELQYJPWSMG-UHFFFAOYSA-N
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Description

Dibromothymoquinone (DBMQ) is an organic compound belonging to the class of quinones. It is a dibrominated derivative of thymoquinone, a natural compound found in the volatile oil of the Nigella sativa plant. DBMQ is a colorless solid with a molecular weight of 347.8 g/mol and a melting point of 241 °C. DBMQ is a powerful antioxidant and has been studied for its potential therapeutic applications in a wide range of diseases, including cancer, diabetes, and inflammatory diseases.

Scientific Research Applications

1. Photosystem II Excitation and Electron Transfer

Dibromothymoquinone (DBMIB) has been widely used as a specific inhibitor of plastoquinol oxidation at the Q0 binding site of the cytochrome b6f complex. It affects electron transfer between photosystem II and I, and cyclic electron transfer around photosystem I. However, its role as a quencher of chlorophyll excited states has also been observed, impacting chlorophyll excited states of photosystem II antenna even at low concentrations. This suggests that DBMIB can significantly affect the photochemistry of photosystems, emphasizing the need for careful interpretation of experiments using DBMIB (Belatik et al., 2013).

2. Chlorophyll Fluorescence in Chlamydomonas Reinhardtii Cells

The effect of DBMIB on chlorophyll fluorescence was studied in Chlamydomonas reinhardtii cells. DBMIB was found to have different effects on control cells incubated in complete medium and S-starved cells. It influenced fluorescence yield and is thought to inactivate protein kinase, affecting the light-harvesting complex II and photosynthetic electron transport. This highlights DBMIB's influence on chlorophyll fluorescence and its potential role in the study of photosynthetic processes (Volgusheva et al., 2008).

3. Photosystem I in Chlorophyll Fluorescence

A study on the effects of DBMIB and methylviologen on the Chl a fluorescence induction transient (OJIP) in leaves showed that DBMIB inhibits the reoxidation of plastoquinol and impacts electron flow through photosystem I (PSI). These findings indicate that PSI activity plays a significant role in the kinetics of the OJIP transient, thus contributing to a deeper understanding of photosystem mechanics (Schansker et al., 2005).

Properties

IUPAC Name

2,5-dibromo-3-methyl-6-propan-2-ylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10Br2O2/c1-4(2)6-8(12)9(13)5(3)7(11)10(6)14/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHZELQYJPWSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)Br)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183343
Record name Dibromothymoquinone
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Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29096-93-3
Record name 2,5-Dibromo-3-methyl-6-isopropyl-p-benzoquinone
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Record name Dibromothymoquinone
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Record name Dibromothymoquinone
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Record name Dibromothymoquinone
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Record name 2,5-dibromo-3-isopropyl-6-methylbenzoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Dibromothymoquinone primarily targets the plastoquinone (PQ) binding site in the photosynthetic electron transport chain, specifically acting as a plastoquinone antagonist. [, , ]

A: DBMIB competitively inhibits the re-oxidation of reduced plastoquinone, effectively interrupting electron flow between Photosystem II (PSII) and Photosystem I (PSI). [, , ] This inhibition leads to a blockage in the transfer of electrons from water to NADP+, ultimately hindering NADPH and ATP formation. [, , , ]

A: Yes, this compound's effects differ. While non-cyclic electron flow, crucial for both photosystems, shows an obligatory dependence on plastoquinone and is thus highly susceptible to DBMIB inhibition, cyclic systems may or may not utilize plastoquinone. [, ] For instance, menadione-catalyzed cyclic photophosphorylation is inhibited by DBMIB, whereas the phenazine methosulfate (PMS)-catalyzed system remains unaffected. [, ]

ANone: Yes, the inhibitory effects of DBMIB can be reversed by several means:

  • Plastoquinone: The inhibition can be competitively reversed by adding excess plastoquinone, highlighting the competitive nature of DBMIB binding. [, ]
  • Thiol Compounds: Compounds like dithiothreitol (DTT) can reverse DBMIB inhibition, likely by reducing DBMIB to its less active hydroquinone form. [, ]
  • Phenylenediamines: Certain phenylenediamines, acting as electron donors to PSI, can bypass the DBMIB inhibition site and restore electron flow, particularly in NADP reduction. []

ANone: The molecular formula is C12H12Br2O2, and the molecular weight is 356.04 g/mol.

A: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, have been used to elucidate the structure of DBMIB and its photoproducts. []

A: DBMIB can undergo photoreduction upon irradiation in ethanolic solutions. This leads to the formation of a hydroquinone species that is chemically distinct from DBMIB and capable of directly reducing cytochrome c in aqueous solutions. [] The photoreduced species is unstable in aqueous media and undergoes autoxidation. []

A: Researchers should use fresh DBMIB solutions and store stock solutions in the dark to minimize photodegradation. Control experiments without illumination are essential to rule out artifacts from DBMIB photoproducts. [, ]

A: While primarily known as an inhibitor, at higher concentrations, DBMIB can function as an electron acceptor, intercepting electrons before or at its inhibitory site within the photosynthetic electron transport chain. []

A: While the provided abstracts do not mention specific computational studies on DBMIB, its interaction with KaiA protein, involved in the cyanobacterial circadian clock, has been investigated using X-ray crystallography. [] This study revealed that DBMIB binding to KaiA dimer may induce conformational changes that affect its interaction with other clock proteins. []

A: While specific SAR studies weren't detailed in the provided abstracts, research indicates that the inhibitory effects are closely linked to the this compound structure. For instance, the photoreduced form of DBMIB exhibits inhibitory properties comparable to the non-irradiated form, albeit with some differences in its interaction with specific components of the electron transport chain. []

ANone: Yes, several compounds share similar inhibitory patterns with DBMIB. These include:

  • Bromonitrothymol and Ioxynil: These phenolic inhibitors target the same functional site as DBMIB and other herbicides like DCMU and metribuzin, as evidenced by displacement studies using labeled metribuzin. []
  • Dinitrophenylether derivatives: Similar to DBMIB, these compounds inhibit electron flow by affecting plastoquinone reduction without directly impacting individual photosystems. []

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